Cellular Antiviral Potency: ZINC000104379474 vs. Representative Nsp15 Inhibitors
In VERO-E6 cell-based antiviral assays, ZINC000104379474 inhibits SARS-CoV-2 replication with an IC50 of 0.01 mg/mL (approximately 17.9 μM), while demonstrating a CC50 of 0.9 mg/mL, yielding a selectivity index (SI) of 90 [1]. This contrasts sharply with other Nsp15 inhibitors evaluated in enzymatic rather than cellular contexts: KCO237 exhibits an enzymatic IC50 of 0.304 μM [2]; C-467929 has an enzymatic IC50 of 8 μM ; and SARS-CoV-2-IN-97 shows an enzymatic IC50 of 53.5 μM and a cellular CC50 of 134 μM (SI ≈ 2.5) in A549-AT cells [3].
| Evidence Dimension | Cellular Antiviral Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 0.01 mg/mL (~17.9 μM); CC50 = 0.9 mg/mL; SI = 90 |
| Comparator Or Baseline | KCO237: enzymatic IC50 = 0.304 μM (cellular data not available); C-467929: enzymatic IC50 = 8 μM (cellular data not available); SARS-CoV-2-IN-97: enzymatic IC50 = 53.5 μM; CC50 = 134 μM; SI ≈ 2.5 |
| Quantified Difference | ZINC000104379474 demonstrates a 36-fold higher selectivity index than SARS-CoV-2-IN-97 (90 vs. 2.5) and has validated cellular antiviral activity absent for KCO237 and C-467929. |
| Conditions | ZINC000104379474: VERO-E6 cell line, SARS-CoV-2 infection; Comparators: enzymatic FRET assays (KCO237, C-467929) or A549-AT cells (SARS-CoV-2-IN-97). |
Why This Matters
A high selectivity index in a relevant cell line is a key differentiator for selecting a tool compound with minimal off-target cytotoxicity in antiviral research.
- [1] Ibrahim IM, et al. Targeting SARS-CoV-2 endoribonuclease: a structure-based virtual screening supported by in vitro analysis. Sci Rep. 2022 Aug 3;12(1):13337. View Source
- [2] First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2: Modeling, synthesis, and enzymatic assay of thiazolidinedione and rhodanine analogs. ScienceOpen. 2025. View Source
- [3] MedChemExpress. SARS-CoV-2-IN-97 Product Page. Accessed 2026. View Source
